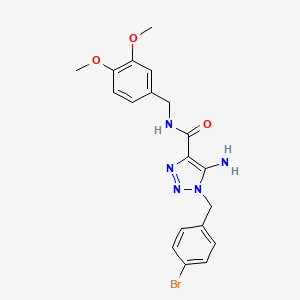

5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

5-amino-1-[(4-bromophenyl)methyl]-N-[(3,4-dimethoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN5O3/c1-27-15-8-5-13(9-16(15)28-2)10-22-19(26)17-18(21)25(24-23-17)11-12-3-6-14(20)7-4-12/h3-9H,10-11,21H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLGVJZGYFGPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound notable for its complex structure and potential pharmacological applications. The molecular formula is with a molecular weight of approximately 446.305 g/mol. The compound features a triazole ring known for its diverse biological activities, making it an important subject in medicinal chemistry research.

Chemical Structure and Properties

The compound contains several functional groups that enhance its biological activity:

- Triazole Ring : Known for antifungal and anticancer properties.

- Amino Group : Enhances solubility and interaction with biological targets.

- Bromobenzyl and Dimethoxybenzyl Substituents : These groups increase lipophilicity, potentially improving pharmacokinetic profiles.

Biological Activity

The biological activity of this compound is primarily linked to its triazole scaffold. Research indicates that it may interact with various biological targets, including enzymes and receptors involved in disease pathways.

Antiparasitic Activity

A significant study demonstrated the compound's potential against Trypanosoma cruzi, the causative agent of Chagas’ disease. The compound exhibited submicromolar activity (pEC50 > 6) in cellular assays, indicating strong efficacy in reducing parasite burden in infected cells. This was further supported by optimized derivatives that showed improved solubility and metabolic stability .

Anticancer Properties

Preliminary investigations suggest that the compound may have anticancer properties. Similar triazole derivatives have shown activity against various cancer cell lines, including breast and colon cancer. The unique combination of bromine and dimethoxy groups may enhance its efficacy compared to simpler analogs.

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | C10H11N5O | Simpler structure; lacks bromine | Anticancer activity reported |

| 4-amino-1H-1,2,3-triazole-5-carboxamide | C3H5N5O | Basic triazole structure | Antimicrobial properties |

| 5-amino-N-(2,2-dimethoxyethyl)-triazole derivatives | Varies | Diverse substituents on triazole | Potential therapeutic applications |

The presence of bromine and dimethoxy groups in the studied compound enhances its lipophilicity and potentially improves its pharmacological profile compared to simpler analogs.

Case Studies

Research has highlighted various case studies focusing on the synthesis and biological evaluation of triazole derivatives. For instance:

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Their Properties

The table below compares the target compound with structurally similar triazole-carboxamides, highlighting substituents, molecular weights, and reported biological activities:

Notes:

- SAR Insights : The 4-bromobenzyl group (as in the target compound) may enhance lipophilicity and membrane permeability compared to smaller substituents (e.g., fluorophenyl or methoxyphenyl) .

Antiproliferative Activity

- 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Demonstrated significant activity against CNS cancer SNB-75 cells (Growth Percentage, GP = -27.30%) .

- 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide: A scaffold variant inhibited Mycobacterium tuberculosis proteasome and microRNA pathways in cancer cells .

Bacterial SOS Response Inhibition

- 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide: Blocked LexA autoproteolysis, disrupting the bacterial SOS response and reducing antibiotic resistance evolution . This mechanism is absent in the target compound but highlights the scaffold’s versatility.

Q & A

Q. What are the key synthetic methodologies for 5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multi-component reactions. A one-pot method using 4-bromoaniline derivatives, sodium azide, and a carboxamide precursor in the presence of Cu(I) iodide as a catalyst is common . Optimization includes:

- Catalyst loading : 5-10 mol% Cu(I) iodide to balance reactivity and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature : Reactions at 60-80°C improve kinetics without degrading sensitive moieties.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the product in >80% yield .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

The compound’s low aqueous solubility (common in triazole-carboxamide derivatives) necessitates:

- Solubilization agents : Use of DMSO stock solutions (≤0.1% v/v) to avoid cellular toxicity .

- Surfactants : Polysorbate-80 or cyclodextrins in buffer systems to enhance dispersion.

- Structural analogs : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) via derivatization to improve bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in enzyme inhibition data across studies involving this compound?

Discrepancies may arise from assay conditions (pH, temperature) or enzyme isoform specificity. Methodological solutions include:

- Kinetic assays : Measure values under standardized conditions (e.g., 25°C, pH 7.4) to compare inhibition potency .

- Isoform profiling : Use recombinant enzymes (e.g., carbonic anhydrase II vs. IX) to identify selectivity .

- Crystallography : Resolve binding modes via X-ray structures of the compound-enzyme complex to clarify steric/electronic interactions .

Q. How can computational chemistry elucidate the compound’s mechanism of action?

Integrate molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to:

- Predict binding affinities to target enzymes (e.g., carbonic anhydrase) using crystal structures (PDB IDs) .

- Validate with experimental IC values and structure-activity relationship (SAR) models .

- Identify off-target effects by screening against databases like ChEMBL .

Q. What advanced analytical techniques characterize structural stability and degradation under physiological conditions?

- HPLC-MS : Monitor degradation products in simulated physiological buffers (PBS, pH 7.4, 37°C) .

- Solid-state NMR : Assess crystallinity and polymorphic transitions during storage .

- Accelerated stability studies : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks to predict shelf-life .

Methodological Notes

- Synthesis Optimization : Balance reaction time and temperature to minimize byproducts like regioisomeric triazoles .

- Data Reproducibility : Standardize enzyme sources (e.g., human recombinant vs. bovine extracts) to reduce variability .

- Computational Validation : Cross-check docking results with mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.